4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 122503-09-7
VCID: VC21488744
InChI: InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17)
SMILES: C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N
Molecular Formula: C9H9N7S
Molecular Weight: 247.28g/mol

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 122503-09-7

Cat. No.: VC21488744

Molecular Formula: C9H9N7S

Molecular Weight: 247.28g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol - 122503-09-7

Specification

CAS No. 122503-09-7
Molecular Formula C9H9N7S
Molecular Weight 247.28g/mol
IUPAC Name 4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17)
Standard InChI Key HFQSAQYYNLUEKH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N
Canonical SMILES C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N

Introduction

Chemical Identity and Structural Properties

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing both 1,2,4-triazole and 1,2,3-benzotriazole ring systems. The compound possesses multiple nitrogen atoms in its structure, providing various sites for coordination, hydrogen bonding, and other molecular interactions. The basic identification parameters of this compound are presented in Table 1.

Table 1: Identification Parameters of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

ParameterValue
CAS Number122503-09-7
Molecular FormulaC9H9N7S
Molecular Weight247.28 g/mol
IUPAC Name4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
InChIInChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17)
SMILESC1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N
PubChem Compound ID848939

The molecular structure of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be described as a 1,2,4-triazole ring with an amino group at the 4-position and a thiol group at the 3-position. The 5-position of the triazole ring is connected to a 1,2,3-benzotriazole moiety via a methylene bridge. This arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, which may contribute to its chemical reactivity and biological activity.

Tautomerism and Structural Variability

Like many triazole-thiol compounds, 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can exist in different tautomeric forms. The thiol group (-SH) at position 3 can tautomerize to a thione (C=S) form. Evidence from similar 1,2,4-triazole-3-thiol compounds suggests that the thione form often predominates in the solid state and in many solutions .

The presence of the benzotriazole moiety adds additional complexity to the structural properties of the compound. Benzotriazole itself can exist in different tautomeric forms, although the 1H-form is generally the most stable . The methylene bridge connecting the two heterocyclic systems provides a degree of conformational flexibility to the molecule, allowing it to adopt various orientations in three-dimensional space.

Studies on similar 1,2,4-triazole-thiol compounds have demonstrated that the tautomeric equilibrium is influenced by solvent polarity, temperature, and the presence of substituents . This tautomeric behavior may play a crucial role in the compound's reactivity and biological activity.

Physical and Chemical Properties

The physical properties of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be inferred from its chemical structure and from data available for related compounds. Key properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

PropertyValue/Description
Physical StateSolid at room temperature (inferred)
ColorPale yellow to white (typical for similar compounds)
SolubilityLikely soluble in polar organic solvents (DMSO, DMF); moderately soluble in alcohols; poorly soluble in water
Acid-Base PropertiesWeakly acidic due to the thiol group; potentially amphoteric due to the amino group
Hydrogen BondingMultiple H-bond donors (NH2, SH) and acceptors (N atoms)
Coordination BehaviorPotential metal-coordinating sites through S and N atoms
Chemical ReactivityReactive thiol group; nucleophilic amino group; multiple nitrogen atoms capable of coordination

The thiol group in 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is expected to exhibit moderate acidity, similar to other triazole-thiol compounds. Studies on related 1,2,4-triazole-3-thiol derivatives have shown that they can react with electrophiles at the sulfur atom and can form coordination complexes with various metal ions .

The amino group at the 4-position of the triazole ring contributes to the compound's basicity and provides a site for potential functionalization through alkylation, acylation, or other reactions. This amino group may also participate in hydrogen bonding, affecting the compound's solubility and intermolecular interactions .

Coordination Chemistry and Metal Complexation

1,2,4-Triazole-3-thiol derivatives have demonstrated interesting coordination chemistry due to their multiple potential binding sites. The 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule contains several potential coordination sites, including:

  • The thiol/thione sulfur atom

  • Nitrogen atoms in the triazole ring

  • The amino group

  • Nitrogen atoms in the benzotriazole moiety

Research on similar triazole-thiol compounds has shown their ability to form complexes with various transition metals. For example, 1H-1,2,4-triazole-3-thiol (HtrzSH) has been used to synthesize cadmium(II) polymers with interesting structural and luminescent properties . The coordination modes of these ligands can vary significantly depending on the metal ion, reaction conditions, and the presence of other ligands.

The coordination versatility of triazole-thiol compounds allows them to adopt various bridging modes when complexed with metal ions. In the case of HtrzSH, up to six different bridging modes have been identified, ranging from monodentate to quadridentate coordination . This suggests that 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may also exhibit rich coordination chemistry, potentially leading to metal complexes with interesting structural and functional properties.

Potential ActivityBasis for Inference
AntimicrobialMany 1,2,4-triazole-3-thiol derivatives show antibacterial and antifungal activity; benzotriazoles also exhibit antimicrobial properties
AntifungalTriazole compounds are known for their antifungal activity, often acting as CYP51 inhibitors
Enzyme InhibitionBenzotriazole derivatives have shown activity as enzyme inhibitors, including protein kinases
Anti-inflammatorySeveral triazole-thiol compounds have demonstrated anti-inflammatory properties
AntiproliferativeBoth benzotriazole and triazole-thiol derivatives have shown antiproliferative activity against various cancer cell lines
Metal ChelationPotential therapeutic applications through metal ion chelation in vivo

Benzotriazole derivatives have been investigated for their activity against various microorganisms, including fungi and protozoans. Some benzotriazole compounds have shown activity against Acanthamoeba castellanii trophozoites and cysts . This suggests that 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol might exhibit antiprotozoal activity, although specific studies would be needed to confirm this.

Additionally, triazole compounds have been extensively studied for their antifungal properties, often acting as inhibitors of the enzyme CYP51. While benzotriazole derivatives generally show weaker antifungal activity compared to imidazole or 1,2,4-triazole derivatives, the combination of both triazole and benzotriazole moieties in 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol could potentially result in interesting antifungal properties .

The potential biological activities of this compound would need to be confirmed through experimental studies, including in vitro screening against various microbial strains and enzyme inhibition assays.

Comparison with Related Compounds

To better understand the properties and potential applications of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, it is useful to compare it with structurally related compounds. Table 4 presents a comparison with several related triazole and benzotriazole derivatives.

Table 4: Comparison of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiolC9H9N7S247.28 g/molReference compoundMultiple coordination sites
1H-1,2,4-triazole-3-thiol (HtrzSH)C2H3N3S101.13 g/molLacks benzotriazole and amino groupForms coordination polymers with cadmium
4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiolC9H10N4S2238.3 g/molContains benzylthio instead of benzotriazolylmethylSimilar thiol-thione tautomerism
3-Amino-1,2,4-triazoleC2H4N484.08 g/molLacks benzotriazole and thiol groupKnown herbicide (amitrole)
5-Methyl-1H-benzotriazoleC7H7N3133.15 g/molLacks triazole-thiol moietyUsed as corrosion inhibitor
4-[(5-chloro-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thioneC12H13ClN4OSN/AContains Schiff base moietyForms 2D network through hydrogen bonding

The comparison reveals that 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol combines structural features from both triazole-thiol and benzotriazole compounds. This unique combination may result in properties and activities that differ from those of the individual structural components.

For instance, while 1H-1,2,4-triazole-3-thiol (HtrzSH) forms interesting coordination polymers with cadmium(II) , the presence of the bulky benzotriazolylmethyl group in 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may influence its coordination behavior, potentially leading to different structural arrangements and properties.

Similarly, the presence of the amino group at the 4-position of the triazole ring, as seen in 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol , provides additional possibilities for hydrogen bonding and functionalization. This could influence the compound's solubility, crystalline structure, and reactivity.

Applications and Future Research Directions

Based on the structural features and the properties of related compounds, 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may find applications in various fields:

  • Medicinal Chemistry: The compound's potential biological activities, particularly in the areas of antimicrobial, antifungal, and enzyme inhibition, suggest possible applications in drug discovery. The presence of multiple functional groups provides opportunities for derivatization to optimize biological activity and pharmacokinetic properties.

  • Coordination Chemistry: The multiple coordination sites in the molecule make it an interesting ligand for the synthesis of metal complexes. These complexes could have applications in catalysis, materials science, or as metallodrugs.

  • Materials Science: Triazole and benzotriazole derivatives have been used in the development of luminescent materials . The unique structural features of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol might lead to interesting photophysical properties.

  • Synthetic Chemistry: The compound could serve as a building block for the synthesis of more complex heterocyclic systems with tailored properties.

Future research directions for 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol might include:

  • Detailed structural characterization using X-ray crystallography to determine the preferred tautomeric form in the solid state

  • Investigation of its coordination chemistry with various metal ions

  • Systematic screening for biological activities, particularly antimicrobial, antifungal, and enzyme inhibition properties

  • Structure-activity relationship studies through the synthesis and evaluation of derivatives

  • Exploration of its potential applications in materials science, particularly in the area of luminescent materials

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